Cas no 690682-01-0 ((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid)

(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- (6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YLOXY)-ACETIC ACID
- [(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid(SALTDATA: FREE)
- CHEMBRDG-BB 7107281
- OTAVA-BB 1090057
- LS-09803
- CS-0296596
- MFCD03713118
- HMS2354N07
- 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)aceticacid
- NCGC00061963-02
- SR-01000251396
- AKOS004938937
- 690682-01-0
- CHEMBL1495114
- AB00388194-09
- SMR000071585
- MLS000062575
- 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid
- SR-01000251396-1
- EN300-302362
- (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid
-
- MDL: MFCD03713118
- Inchi: InChI=1S/C13H11ClO5/c1-2-7-3-13(17)19-10-5-11(18-6-12(15)16)9(14)4-8(7)10/h3-5H,2,6H2,1H3,(H,15,16)
- InChI Key: LQKYZSYRLWUYET-UHFFFAOYSA-N
- SMILES: CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O
Computed Properties
- Exact Mass: 282.03000
- Monoisotopic Mass: 282.0295011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 72.8Ų
Experimental Properties
- PSA: 76.74000
- LogP: 2.47220
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Security Information
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302362-1.0g |
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
690682-01-0 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Chemenu | CM283824-5g |
2-((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid |
690682-01-0 | 95% | 5g |
$73 | 2024-07-24 | |
Enamine | EN300-302362-1g |
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
690682-01-0 | 1g |
$928.0 | 2023-09-06 | ||
Enamine | EN300-302362-5.0g |
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
690682-01-0 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
TRC | C369298-100mg |
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid |
690682-01-0 | 100mg |
$ 80.00 | 2022-04-01 | ||
TRC | C369298-50mg |
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic Acid |
690682-01-0 | 50mg |
$ 65.00 | 2022-04-01 | ||
abcr | AB221410-5 g |
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid; 95% |
690682-01-0 | 5g |
€218.80 | 2023-06-22 | ||
eNovation Chemicals LLC | Y1260025-5g |
(6-CHLORO-4-ETHYL-2-OXO-2H-CHROMEN-7-YLOXY)-ACETIC ACID |
690682-01-0 | 95% | 5g |
$175 | 2024-06-06 | |
abcr | AB221410-5g |
[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, 95%; . |
690682-01-0 | 95% | 5g |
€218.80 | 2025-02-20 | |
OTAVAchemicals | 1090057-100MG |
2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid |
690682-01-0 | 95% | 100MG |
$100 | 2023-07-07 |
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid Related Literature
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid
Introduction to (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid (CAS No. 690682-01-0)
(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 690682-01-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the chromene class, which is well-known for its diverse biological activities and potential therapeutic applications. The presence of a chloro group at the 6-position and an ethyl group at the 4-position, along with the oxyacetic acid moiety, contributes to its unique chemical properties and reactivity.
Thestructure of (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acidimparts a distinct spatial arrangement that influences its interactions with biological targets. The chromene core, characterized by a benzopyranone skeleton, is a common motif in natural products and synthetic drugs. This core structure is flanked by functional groups that enhance its pharmacological profile. Thechlorosubstituent at the 6-position can participate in hydrogen bonding and π-stacking interactions, while theethylgroup at the 4-position introduces steric bulk and modulates electronic properties. Theoxyacetic acidmoiety at the 7-position provides a site for further derivatization and enhances solubility, making it a versatile intermediate in drug development.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from chromene derivatives. Thebiological activity of (6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acidhas been extensively studied in various preclinical models. Preliminary findings suggest that this compound exhibits promisinganti-inflammatory,antioxidant, and evenanticancerproperties. These activities are attributed to its ability to modulate multiple signaling pathways involved in disease progression.
Theanti-inflammatorypotential of (6-Chloro-4-ethyl-2 oxo -2H-chromen -7 -yl) oxyacetic Acid has been particularly intriguing. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, IL-beta, and IL-six by modulating nuclear factor kappa B (NF-kB) signaling. This mechanism aligns with current therapeutic strategies aimed at reducing inflammation in chronic diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid has shown significantantioxidantactivity. Oxidative stress is a key factor in many pathological conditions, including neurodegenerative diseases and cardiovascular disorders. The compound's ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation makes it a promising candidate for protecting against oxidative damage.
Theanticancerproperties of (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid have also been explored in several preclinical studies. Research indicates that it can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been shown to inhibit the proliferation of various cancer cell lines by disrupting microtubule formation and inhibiting kinases such as cyclin-dependent kinases (CDKs).
The synthesis of (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the condensation of resorcinol derivatives with diethyl oxalate or malonic esters to form the chromene core. Subsequent functionalization steps introduce the chloro and ethyl groups at specific positions on the chromene ring. Finally, the oxyacetic acid moiety is incorporated through hydrolysis or esterification reactions.
Thespectroscopic propertiesof (6-Chloro -4 ethyl -2 ox o -2 H-chromen -7 -yl) oxyacetic Acid have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These data confirm the structural integrity of the compound and provide insights into its electronic environment. For instance, NMR spectra reveal the chemical environment of hydrogen atoms within different functional groups, while IR spectroscopy identifies characteristic absorption bands corresponding to carbonyl, ether, and aromatic stretches.
The
The development of novel drug candidates often involves structural modifications to enhance efficacy while reducing toxicity. In the case of (6-Chloro -4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid), researchers have explored various derivatives to improve their pharmacological properties. For example, replacing the chloro group with other electron-withdrawing substituents can alter binding affinity to biological targets. Similarly, modifications to the oxyacetic acid moiety can influence solubility and metabolic stability.
TheMolecular docking studiesof (6-Chloro _ 4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid)have provided valuable insights into its mechanism of action at a molecular level. These studies predict how the compound interacts with target proteins such as kinases, transcription factors, and enzymes involved in inflammatory pathways. By understanding these interactions, researchers can design more effective derivatives with improved binding affinity and selectivity.
The future prospects for (6-Chloro _ 4 ethyl _ 2 ox o _ 2 H _ chromen _ 7 yl oxyacetic Acid)in pharmaceutical research are promising. Ongoing studies aim to elucidate its full spectrum of biological activities and explore potential applications in treating complex diseases such as diabetes, neurodegenerative disorders, and autoimmune conditions. Additionally, advances in computational chemistry may facilitate faster discovery of new derivatives with enhanced therapeutic potential.
690682-01-0 ((6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetic Acid) Related Products
- 90536-99-5(2-PROPANONE, 1-BROMO-1-(4-BROMOPHENYL)-)
- 2649002-93-5(2-(2-isocyanatoethyl)-5-(methoxymethyl)furan)
- 2227833-54-5((3S)-3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanoic acid)
- 1805545-34-9(3-(Aminomethyl)-5-(difluoromethyl)-6-hydroxypyridine-2-carboxylic acid)
- 1804404-40-7(Methyl 2-cyano-4-hydroxy-3-(trifluoromethyl)benzoate)
- 1807283-47-1(3-Cyano-6-difluoromethoxy-2-methylbenzoic acid)
- 2171894-85-0(2-{2-(1-methyl-2,3-dihydro-1H-indol-5-yl)aminoethoxy}ethan-1-ol)
- 1823526-15-3(Bis(trifluoro-methyl)pyruvic acid)
- 1220017-69-5(4-{[(4-chlorophenyl)methoxy]methyl}piperidine hydrochloride)
- 1782837-57-3(2-Amino-1-(3-bromopyridin-4-yl)propan-1-one)




